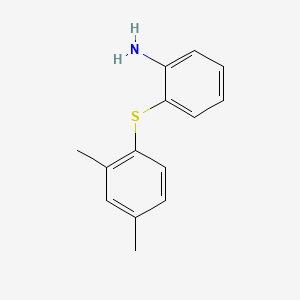

2-((2,4-Dimethylphenyl)thio)aniline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,4-dimethylphenyl)sulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NS/c1-10-7-8-13(11(2)9-10)16-14-6-4-3-5-12(14)15/h3-9H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHMYQKFVFJZDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=CC=CC=C2N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651401 | |

| Record name | 2-[(2,4-Dimethylphenyl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019453-85-0 | |

| Record name | 2-[(2,4-Dimethylphenyl)sulfanyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2,4-dimethylphenyl)sulfanyl]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-((2,4-Dimethylphenyl)thio)aniline: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2,4-Dimethylphenyl)thio)aniline is a key chemical intermediate primarily recognized for its role in the synthesis of the multimodal antidepressant, Vortioxetine.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and analytical methodologies crucial for its characterization and quality control in a research and drug development setting. While this compound is a vital building block, it is important to note that current literature does not indicate significant direct biological activity or involvement in specific signaling pathways; its biological relevance is principally realized through its more complex derivatives.

Chemical Structure and Properties

The molecular structure of this compound consists of a 2,4-dimethylphenyl group linked via a thioether bond to an aniline moiety at the 2-position.

Chemical Structure:

Physicochemical and Spectral Data:

A summary of the key physicochemical and spectral properties of this compound is presented in the tables below for easy reference and comparison.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1019453-85-0 |

| Molecular Formula | C14H15NS |

| Molecular Weight | 229.34 g/mol |

| Property | Value | Source |

| Appearance | White solid to dark colored oil | [1] |

| Melting Point | 80-82 °C | |

| Boiling Point | 341.3 ± 30.0 °C (Predicted) | |

| Solubility | Soluble in organic solvents (e.g., Chloroform, Ethanol, Dichloromethane, DMSO, Methanol) | [1] |

| pKa | 3.12 ± 0.10 (Predicted) |

| Spectral Data | Values |

| ¹H NMR (CDCl₃, 500 MHz) | δ 2.28 (s, 3H), 2.40 (s, 3H), 4.24 (br s, 2H), 6.71 (d, J = 8.1 Hz, 1H), 6.75-6.81 (m, 2H), 6.87 (m, 1H), 7.02 (m, 1H), 7.23 (m, 1H), 7.38 (dd, J = 1.5, 7.7 Hz, 1H) |

| Mass Spec (ESI) | m/z: 230 [M+H]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from 4-iodo-m-xylene and 2-aminothiophenol.

Materials:

-

4-iodo-m-xylene

-

2-aminothiophenol

-

Cuprous iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen gas

Procedure:

-

To a reaction vessel, add 4-iodo-m-xylene (10.0 mmol), 2-aminothiophenol (10.0 mmol), cuprous iodide (1.0 mmol), and potassium carbonate (50.0 mmol).

-

Add dry and degassed dimethyl sulfoxide (50 mL) to the mixture.

-

Purge the reaction vessel with nitrogen gas.

-

Heat the mixture to 120 °C and stir for 16 hours under a nitrogen atmosphere.

-

After 16 hours, cool the reaction mixture to room temperature.

-

Dilute the mixture with water (50 mL).

-

Extract the product with ethyl acetate (2 x 150 mL).

-

Combine the organic layers and wash sequentially with water (3 x 150 mL) and brine (3 x 150 mL).

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Concentrate the solvent under reduced pressure to yield this compound as a dark colored oil.

HPLC Method for Purity Analysis

The following HPLC method is adapted from procedures used for the analysis of Vortioxetine and its impurities, and is suitable for determining the purity of this compound.[2][3][4]

Chromatographic Conditions:

-

Column: Octadecylsilane (C18) chemically bonded silica column.

-

Mobile Phase A: A mixed solution of triethylamine aqueous solution (adjust pH to 2.5-3.5 with phosphoric acid) and acetonitrile.[3]

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient Elution: A suitable gradient program should be developed to ensure separation from starting materials and potential side products.

-

Flow Rate: 0.8-1.2 mL/min.[3]

-

Column Temperature: 35-42 °C.[3]

-

Detection: UV detection at 224-228 nm.[3]

-

Diluent: The mobile phase can be used as the diluent for sample preparation.

Procedure:

-

Prepare a standard solution of this compound of known concentration in the diluent.

-

Prepare the sample solution to be analyzed by dissolving a known amount of the compound in the diluent.

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the purity of the sample by comparing the peak area of the main component to the total peak area.

Logical and Experimental Workflows

Synthesis of Vortioxetine from this compound

The primary application of this compound is as a direct precursor in the synthesis of Vortioxetine. The logical workflow for this process is depicted below.

References

- 1. 2-((2,4-DiMethylphenyl)thio)phenylaMine | 1019453-85-0 [chemicalbook.com]

- 2. epa.oszk.hu [epa.oszk.hu]

- 3. CN106596798B - Analysis method of related substances in vortioxetine hydrobromide - Google Patents [patents.google.com]

- 4. Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

"2-((2,4-Dimethylphenyl)thio)aniline" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2,4-Dimethylphenyl)thio)aniline is an aromatic amine and a sulfur-containing organic compound. It is of significant interest in medicinal chemistry and drug development, primarily as a key intermediate in the synthesis of the multimodal antidepressant drug Vortioxetine.[1][2][3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and known biological relevance.

Chemical and Physical Properties

This section summarizes the key chemical identifiers and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 1019453-85-0 | [5] |

| Molecular Formula | C₁₄H₁₅NS | [6] |

| Molecular Weight | 229.34 g/mol | [6] |

| Appearance | Yellow to brown liquid or dark colored oil | [6] |

| Purity | Typically ≥97% | [5] |

| Solubility | Soluble in organic solvents such as chloroform, ethanol, and dichloromethane. | [7] |

| Storage | Store in a refrigerator, protected from light. |

Synthesis of this compound

The primary synthesis route for this compound involves the reduction of an intermediate, (2,4-dimethylphenyl)(2-nitrophenyl)sulfane.[1][2][3][4]

Experimental Protocol: Synthesis from (2,4-dimethylphenyl)(2-nitrophenyl)sulfane

This protocol describes the reduction of the nitro group of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane to an amine to yield this compound.[1][2][3][4]

Materials:

-

(2,4-dimethylphenyl)(2-nitrophenyl)sulfane

-

Acetic acid (AcOH)

-

Iron (Fe) powder

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Celite

Procedure:

-

To a mixture of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (10.0 g, 38.6 mmol) and acetic acid (100 mL), add iron powder (8.61 g, 154 mmol).[1][4]

-

Stir the resulting reaction mixture at 30°C for 16 hours.[1][4]

-

After the reaction is complete, filter the mixture through a bed of Celite.[1][4]

-

Concentrate the filtrate.

-

To the residue, add 300 mL of saturated NaHCO₃ solution and 100 mL of EtOAc.

-

Separate the organic layer, and the aqueous layer can be further extracted with EtOAc.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.

Spectroscopic Data:

-

¹H NMR (CDCl₃, 500 MHz): δ 2.28 (s, 3H), 2.40 (s, 3H), 4.24 (br s, 2H), 6.71 (d, J = 8.1 Hz, 1H), 6.75-6.81 (m, 2H), 6.87 (m, 1H), 7.02 (m, 1H), 7.23 (m, 1H), 7.38 (dd, J = 1.5, 7.7 Hz, 1H).[6]

-

Mass Spectrometry (ESI): m/z: 230 [M+H]⁺.[6]

Role in Vortioxetine Synthesis

This compound is a crucial intermediate in the synthesis of Vortioxetine.[1][2][3][4] The aniline functional group of this molecule is reacted with bis(2-chloroethyl)amine to form the piperazine ring of Vortioxetine.

Experimental Protocol: Synthesis of Vortioxetine Hydrochloride

Materials:

-

This compound

-

bis(2-chloroethyl)amine hydrochloride

-

Diethylene glycol methyl ether

-

Water

-

Acetone

Procedure:

-

A mixture of this compound (5.0 g, 21.8 mmol), bis(2-chloroethyl)amine hydrochloride (3.89 g, 21.8 mmol), and diethylene glycol methyl ether (10 mL) is stirred at 130°C for 3 days.[1][2][4]

-

The reaction mixture is then cooled to 25°C, and water (20 mL) is added.

-

The mixture is further cooled to 10°C while stirring.

-

The precipitate is filtered off, washed with water (10 mL), and dried.

-

The solid is then washed with acetone (3 x 10 mL) and dried to afford vortioxetine hydrochloride.[1][2][4]

Biological Relevance and Research Applications

The primary documented application of this compound is as an intermediate in pharmaceutical synthesis.[1][2][3][4] It is also noted for its use in the study of N-O-glucuronide metabolites of Vortioxetine.[6][8]

A study has explored the biological activity of derivatives of [2-(2,4-dimethylphenylthio)phenyl] aniline.[9][10] In this research, a series of bicyclic analogues and their amide derivatives were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Ra.[9] Some of these compounds exhibited significant antitubercular activity.[9] This suggests that the core structure of this compound may serve as a scaffold for the development of new therapeutic agents.

While this indicates a potential for biological activity, there is currently no direct evidence in the public domain detailing specific signaling pathways that are modulated by this compound itself. Research into the biological effects of Vortioxetine impurities and intermediates is ongoing and may reveal more about the specific activities of this compound in the future.

Conclusion

This compound is a well-characterized chemical compound with established protocols for its synthesis. Its primary role to date has been as a pivotal intermediate in the manufacture of the antidepressant Vortioxetine. While direct research on the biological signaling pathways of this specific molecule is limited, preliminary studies on its derivatives suggest that its structural motif holds potential for the development of novel therapeutic agents, particularly in the area of infectious diseases. Further investigation into the biological activities of this compound and other Vortioxetine-related impurities is warranted to fully understand their pharmacological profiles.

References

- 1. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]

- 2. EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]

- 3. EP2981520A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 1019453-85-0 | this compound - Moldb [moldb.com]

- 6. 2-((2,4-DiMethylphenyl)thio)phenylaMine | 1019453-85-0 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. This compound , 97% , 1019453-85-0 - CookeChem [cookechem.com]

- 9. ias.ac.in [ias.ac.in]

- 10. researchgate.net [researchgate.net]

Spectroscopic data of "2-((2,4-Dimethylphenyl)thio)aniline" (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-((2,4-Dimethylphenyl)thio)aniline, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques. The data presented below has been compiled from various analytical sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.28 | s | 3H | CH₃ |

| 2.40 | s | 3H | CH₃ |

| 4.24 | br s | 2H | NH₂ |

| 6.71 | d, J = 8.1 Hz | 1H | Ar-H |

| 6.75-6.81 | m | 2H | Ar-H |

| 6.87 | m | 1H | Ar-H |

| 7.02 | m | 1H | Ar-H |

| 7.23 | m | 1H | Ar-H |

| 7.38 | dd, J = 1.5, 7.7 Hz | 1H | Ar-H |

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet Solvent: CDCl₃, Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: IR Spectroscopic Data for this compound

A publication focused on the synthesis and biological evaluation of related compounds confirms that IR spectral analysis was conducted.[2] However, the specific absorption bands for this compound were not detailed in the available literature. Typical characteristic peaks for a primary aromatic amine would be expected in the regions of 3300-3500 cm⁻¹ (N-H stretch) and 1580-1650 cm⁻¹ (N-H bend). The C-S stretching vibration would likely appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for this compound

| Ionization Mode | m/z | Interpretation |

| ESI | 230 | [M+H]⁺ |

ESI = Electrospray Ionization[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer, such as a 500 MHz instrument, is used to acquire the spectra.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm).

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the sample with minimal preparation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: Typically 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL).

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Data Acquisition:

-

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Mass Range: A suitable mass range is scanned, for example, m/z 50-500.

-

Capillary Voltage: Optimized for maximum signal intensity (e.g., 3-4 kV).

-

Nebulizer Gas: Nitrogen is used as the nebulizing and drying gas.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

References

A Technical Guide to the Solubility and Stability of 2-((2,4-Dimethylphenyl)thio)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-((2,4-Dimethylphenyl)thio)aniline, a key intermediate in the synthesis of the multimodal antidepressant Vortioxetine. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing detailed experimental protocols for determining the solubility and stability of this compound, alongside a summary of its known physicochemical properties. This guide is intended to equip researchers and drug development professionals with the necessary information to handle, analyze, and formulate this important chemical entity.

Introduction

This compound (CAS No. 1019453-85-0) is an organic compound with the molecular formula C14H15NS.[1][2] It serves as a crucial building block in the synthesis of Vortioxetine, a drug used for the treatment of major depressive disorder.[3][4] Understanding the physicochemical properties of this intermediate, particularly its solubility and stability, is paramount for process optimization, formulation development, and ensuring the quality and purity of the final active pharmaceutical ingredient (API).

This guide summarizes the available information on the properties of this compound and provides standardized, adaptable protocols for its comprehensive solubility and stability assessment.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. The compound is described as a dark brown to very dark red oil or semi-solid and is noted to be hygroscopic.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Source(s) |

| CAS Number | 1019453-85-0 | [1][2] |

| Molecular Formula | C14H15NS | [1][2] |

| Molecular Weight | 229.34 g/mol | [2] |

| Appearance | Dark Brown to Very Dark Red Oil to Semi-Solid | [4][5] |

| Predicted Boiling Point | 341.3 ± 30.0 °C | [4] |

| Predicted Density | 1.14 ± 0.1 g/cm³ | [4] |

| Predicted pKa | 3.12 ± 0.10 | [4] |

| Qualitative Solubility | Sparingly soluble in DMSO and Methanol.[4] Soluble in other organic solvents like chloroform and dichloromethane.[1] | [1][4] |

| Stability | Hygroscopic | [4] |

| Storage Conditions | Under inert gas (nitrogen or Argon) at 2–8 °C. | [4] |

Solubility Assessment

The solubility of a pharmaceutical intermediate is a critical parameter that influences its reaction kinetics, purification, and formulation. While specific quantitative solubility data for this compound is not widely published, this section provides detailed protocols for its determination.

Experimental Protocols for Solubility Determination

Two common methods for solubility assessment are the kinetic and thermodynamic solubility assays.

This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.

Protocol:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Addition of Aqueous Buffer: Add a fixed volume of a selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. The final DMSO concentration should typically be low (e.g., 1-5%) to minimize its effect on solubility.

-

Incubation: The plate is shaken for a defined period, typically 1-2 hours, at a constant temperature (e.g., 25 °C or 37 °C).[6]

-

Detection of Precipitation: The formation of precipitate is detected using various methods:

-

Nephelometry: Measures the scattering of light by undissolved particles.[7]

-

UV-Vis Spectroscopy: After filtration or centrifugation to remove undissolved solids, the concentration of the compound in the supernatant is determined by measuring its UV absorbance at a predetermined wavelength.[7][8]

-

LC-MS/MS: Provides a more sensitive and specific quantification of the dissolved compound in the supernatant.[9]

-

This method measures the solubility of a compound at equilibrium and is considered the "gold standard" for solubility determination.

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, various buffers of different pH, organic solvents).

-

Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.[10][11]

-

Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the solid from the saturated solution.[11]

-

Quantification: The concentration of this compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[11][12] A calibration curve is prepared using standards of known concentrations.

Stability Assessment

The stability of this compound is a critical quality attribute, as degradation can lead to the formation of impurities that may affect the safety and efficacy of the final drug product. Given its hygroscopic nature, careful evaluation of its stability under various stress conditions is essential.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[13][14] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.[14]

Protocol:

-

Sample Preparation: Prepare solutions or solid samples of this compound.

-

Stress Conditions: Expose the samples to a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines (Q1A(R2)).[15]

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).[16]

-

Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60-80 °C).[16]

-

Oxidation: 3-30% Hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: High temperature (e.g., 60-80 °C) in a controlled humidity environment.[16]

-

Photostability: Exposure to a combination of UV and visible light, as per ICH Q1B guidelines.

-

-

Time Points: Samples are collected at various time points to monitor the extent of degradation.

-

Analysis: The stressed samples are analyzed using a stability-indicating analytical method, typically a gradient reverse-phase HPLC method with a photodiode array (PDA) detector and a mass spectrometer (MS).[17] This allows for the separation and quantification of the parent compound and any degradation products.

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the retest period or shelf life of the intermediate.

Protocol:

-

Batch Selection: At least three primary batches of this compound should be used for the study.[15]

-

Container Closure System: The samples should be stored in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.[15]

-

Storage Conditions: Based on the intended storage, typical long-term stability conditions are 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH. Given the recommended storage at 2–8 °C, studies at this condition are also necessary.

-

Testing Frequency: For a proposed re-test period of at least 12 months, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[15]

-

Analytical Tests: The stability-indicating method developed during forced degradation studies should be used to monitor for changes in purity, potency, and the formation of degradation products. Physical properties such as appearance and moisture content should also be monitored.

Conclusion

References

- 1. chembk.com [chembk.com]

- 2. 1019453-85-0 | this compound - Moldb [moldb.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. This compound , 97% , 1019453-85-0 - CookeChem [cookechem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. enamine.net [enamine.net]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. evotec.com [evotec.com]

- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 13. scispace.com [scispace.com]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. database.ich.org [database.ich.org]

- 16. Stress Study of Pharmaceuticals [pharmaspecialists.com]

- 17. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Synthesis of 2-((2,4-Dimethylphenyl)thio)aniline from 2,4-Dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-((2,4-Dimethylphenyl)thio)aniline, a key intermediate in the synthesis of pharmaceuticals such as Vortioxetine. The synthesis commences with the readily available starting material, 2,4-dimethylaniline. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows to facilitate a clear understanding of the process.

Introduction

This compound is a diaryl sulfide derivative of significant interest in medicinal chemistry. It serves as a crucial building block for the synthesis of various biologically active molecules. The structural motif of a diaryl sulfide is present in numerous pharmaceutical agents, and the specific substitution pattern of this compound makes it a valuable precursor. This guide outlines a robust, multi-step synthesis starting from 2,4-dimethylaniline, proceeding through a diazonium salt intermediate to form 2,4-dimethylbenzenethiol, followed by a nucleophilic aromatic substitution with 1-fluoro-2-nitrobenzene and a final reduction step.

Overall Synthetic Pathway

The synthesis of this compound from 2,4-dimethylaniline can be achieved in a three-step sequence. The first step involves the conversion of 2,4-dimethylaniline to 2,4-dimethylbenzenethiol via a diazotization reaction followed by treatment with a sulfur source. The resulting thiol is then subjected to a nucleophilic aromatic substitution reaction with 1-fluoro-2-nitrobenzene to yield (2,4-dimethylphenyl)(2-nitrophenyl)sulfane. The final step is the reduction of the nitro group to an amine, affording the target compound.

Experimental Protocols

Step 1: Synthesis of 2,4-Dimethylbenzenethiol from 2,4-Dimethylaniline

This procedure involves the diazotization of 2,4-dimethylaniline followed by reaction with sodium sulfide.

Materials:

-

2,4-Dimethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,4-dimethylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.

-

In a separate flask, prepare a solution of sodium sulfide nonahydrate (2.5 eq) and sodium hydroxide (3.0 eq) in water. Cool this solution to 10-15 °C.

-

Slowly add the cold diazonium salt solution to the sodium sulfide solution with vigorous stirring, keeping the temperature between 10-20 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Acidify the reaction mixture with concentrated hydrochloric acid until it is acidic to Congo red paper.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 2,4-dimethylbenzenethiol, which can be purified by distillation under reduced pressure.

Step 2: Synthesis of (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane

This step involves the nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene with 2,4-dimethylbenzenethiol.[1]

Materials:

-

2,4-Dimethylbenzenethiol

-

1-Fluoro-2-nitrobenzene

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Water

Procedure:

-

To a stirred mixture of potassium carbonate (0.90 mol) in dry DMF (0.5 L) at 25 °C, slowly add 2,4-dimethylbenzenethiol (0.84 mol).[1]

-

After stirring for a short period, add 1-fluoro-2-nitrobenzene (0.82 mol) over 2 hours.[1]

-

Stir the reaction mixture at 25 °C for 16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the title compound.

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group to an amine using iron powder in acetic acid.[1]

Materials:

-

(2,4-Dimethylphenyl)(2-nitrophenyl)sulfane

-

Iron (Fe) powder

-

Acetic Acid (AcOH)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Celite

Procedure:

-

To a mixture of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (38.6 mmol) and acetic acid (100 mL), add iron powder (154 mmol).[1]

-

Stir the resulting reaction mixture at 30 °C for 16 hours.[1]

-

Filter the reaction mixture through a bed of Celite and concentrate the filtrate.[1]

-

To the residue, add saturated sodium bicarbonate solution (300 mL) and ethyl acetate (100 mL).[1]

-

Separate the organic layer, and wash the aqueous layer with ethyl acetate (100 mL).[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to afford the title compound as an orange oil.[1]

Data Presentation

| Compound | Starting Material(s) | Reagent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Purity/Analysis | Reference |

| (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane | 2,4-Dimethylbenzenethiol, 1-Fluoro-2-nitrobenzene | K₂CO₃ | DMF | 25 | 16 | - | - | [1] |

| This compound | (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane | Fe, AcOH | AcOH | 30 | 16 | 99 | ¹H NMR, MS | [1] |

Spectroscopic Data for this compound: [1]

-

¹H NMR (500 MHz, CDCl₃) δ: 7.38 (dd, J = 7.7, 1.5 Hz, 1H), 7.23 (m, 1H), 7.02 (m, 1H), 6.87 (m, 1H), 6.75-6.81 (m, 2H), 6.71 (d, J = 8.1 Hz, 1H), 4.24 (br s, 2H), 2.40 (s, 3H), 2.28 (s, 3H).

-

MS (ESI) m/z: 230 [M+H]⁺.

Experimental Workflow Visualization

Conclusion

The described three-step synthesis provides a clear and efficient route to this compound from 2,4-dimethylaniline. The procedures are well-documented in the literature and utilize common laboratory reagents and techniques. This guide offers the necessary details for researchers and professionals in the field of drug development to reproduce this synthesis and utilize the target compound in further synthetic endeavors. The provided data and visualizations aim to ensure a comprehensive understanding of the entire process.

References

The Enigmatic Dye Intermediate: A Technical Guide to 2-((2,4-Dimethylphenyl)thio)aniline

An in-depth analysis for researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the synthesis, properties, and the established synthetic utility of 2-((2,4-Dimethylphenyl)thio)aniline, focusing on the well-documented reaction pathways.

Physicochemical Properties

This compound is an organic compound with the molecular formula C14H15NS.[6][7] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C14H15NS | [6][7] |

| Molecular Weight | 229.34 g/mol | [7] |

| Appearance | White solid or dark brown to red semi-solid/oil | [6][8] |

| Melting Point | 80-82 °C | [6] |

| Solubility | Soluble in organic solvents such as chloroform, ethanol, and dichloromethane. | [6] |

| CAS Number | 1019453-85-0 | [9][10] |

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is via a copper-catalyzed Ullmann condensation reaction, followed by the reduction of a nitro intermediate.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane

This step involves the S-arylation of 2,4-dimethylthiophenol with a 2-halonitrobenzene derivative. A typical procedure uses 1-fluoro-2-nitrobenzene.

-

Reactants: 2,4-dimethylthiophenol, 1-fluoro-2-nitrobenzene, and a base (e.g., potassium carbonate).

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Procedure: A mixture of 2,4-dimethylthiophenol, 1-fluoro-2-nitrobenzene, and potassium carbonate in DMF is heated at a specific temperature for several hours. After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified.

Step 2: Reduction of (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane

The nitro group of the intermediate is then reduced to an amine to yield the final product.

-

Reactant: (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane.

-

Reducing Agent: Iron powder in acetic acid is a common and effective reducing agent for this transformation.

-

Procedure: The nitro-intermediate is dissolved in acetic acid, and iron powder is added portion-wise. The reaction is stirred at room temperature until completion. The product, this compound, is then isolated and purified.[2]

A patent also describes a one-pot process where the isolation of the nitro-intermediate is not necessary.[2]

Workflow of the Two-Step Synthesis

Caption: A workflow diagram illustrating the two-step synthesis of the target compound.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through standard spectroscopic methods.

| Data Type | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of both phenyl rings, the two methyl groups, and the amine protons. |

| Mass Spec | A molecular ion peak consistent with the calculated molecular weight. |

Application in Pharmaceutical Synthesis

The most significant application of this compound is in the synthesis of Vortioxetine. This involves the formation of a piperazine ring onto the aniline moiety.

Synthetic Pathway to Vortioxetine

Caption: The synthetic route from the intermediate to the drug Vortioxetine.

Experimental Protocol: Synthesis of Vortioxetine

A mixture of this compound and bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent like diethylene glycol methyl ether is heated at 130°C for several days.[2] The product, Vortioxetine, is then isolated and purified.[2]

Potential as a Dye Intermediate

While direct evidence is lacking, the chemical structure of this compound suggests its potential as a precursor for certain classes of dyes. The aniline functional group can be diazotized and coupled to form azo dyes.[7][11] Furthermore, diaryl amine sulfides are precursors to phenothiazine dyes, although this typically involves a cyclization reaction that forms the phenothiazine core. The presence of the thioether linkage and the aniline group makes it a candidate for building more complex heterocyclic systems that could function as chromophores.

However, without specific published examples, its role as a "dye intermediate" remains largely theoretical and a topic for potential future research and development in the field of dye chemistry.

Conclusion

This compound is a well-characterized organic compound with a clearly defined and documented role as a crucial intermediate in the synthesis of the pharmaceutical agent Vortioxetine. While its structural features are amenable to the synthesis of various dye classes, its practical application as a dye intermediate is not supported by the current body of scientific literature. For researchers and professionals in drug development, this compound is a key building block. For those in the dye industry, it represents a potential, yet unexplored, starting material for the synthesis of novel chromophores.

References

- 1. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2017137048A1 - Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine - Google Patents [patents.google.com]

- 4. WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]

- 5. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]

- 6. chembk.com [chembk.com]

- 7. 1019453-85-0 | this compound - Moldb [moldb.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound , 97% , 1019453-85-0 - CookeChem [cookechem.com]

- 10. chemscene.com [chemscene.com]

- 11. mdpi.com [mdpi.com]

The Role of 2-((2,4-Dimethylphenyl)thio)aniline in Ascorbic Acid Synthesis: A Review of Current Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the purported role of the chemical compound "2-((2,4-Dimethylphenyl)thio)aniline" in the synthesis of ascorbic acid (Vitamin C). Following a comprehensive review of scientific literature and patent databases, this document clarifies the established industrial synthesis pathways for ascorbic acid and contextualizes the available information regarding the specified aniline derivative.

Executive Summary

The industrial production of ascorbic acid is dominated by well-documented and scientifically validated methods, primarily the Reichstein process and two-step fermentation processes. These pathways utilize D-glucose or D-sorbitol as starting materials. A thorough search of peer-reviewed scientific journals and patent literature reveals no established, detailed, or verifiable role for "this compound" in the core synthesis of ascorbic acid. While a single chemical supplier's website makes a generic claim about its potential use in synthesizing ascorbic acid precursors, this is not substantiated by the broader scientific community. In contrast, the primary documented application of this compound is as a key intermediate in the synthesis of the antidepressant drug vortioxetine.

Established Industrial Synthesis of Ascorbic Acid

The synthesis of ascorbic acid on an industrial scale primarily follows two main routes:

-

The Reichstein Process: This is a traditional and widely used method that involves a combination of chemical and microbial steps.[1] The process typically starts with the hydrogenation of D-glucose to D-sorbitol, followed by microbial oxidation to L-sorbose.[1] Subsequent chemical steps, including acetonation and oxidation, lead to the formation of 2-keto-L-gulonic acid, the direct precursor to ascorbic acid.[1] The final step is the lactonization of 2-keto-L-gulonic acid to yield ascorbic acid.

-

Two-Step Fermentation Process: This method is considered more modern and efficient. It also begins with D-sorbitol, which is first fermented to L-sorbose. A second fermentation step then converts L-sorbose to 2-keto-L-gulonic acid, which is subsequently converted to ascorbic acid.

The logical workflow for the established industrial synthesis of ascorbic acid is outlined below:

Investigating the Role of "this compound"

A targeted search for the involvement of "this compound" in ascorbic acid synthesis yielded a notable lack of substantive evidence. The primary mention of a potential connection is from a chemical supplier's product description, which states that the compound "can be used to synthesize ascorbic acid (vitamin C) precursor substances".[1] However, this claim is not supported by any citations to scientific literature or patents.

Extensive searches for patents or peer-reviewed articles detailing a synthetic route to ascorbic acid or its precursors utilizing "this compound" did not yield any relevant results. This indicates that if such a pathway exists, it is not a widely recognized, published, or industrially significant method.

Known Applications of "this compound"

In contrast to the lack of evidence for its role in ascorbic acid synthesis, "this compound" is a well-documented intermediate in the synthesis of other organic compounds. Most notably, it is a key precursor in the manufacture of the antidepressant medication vortioxetine. The synthesis of vortioxetine involves the reaction of "this compound" with bis(2-chloroethyl)amine hydrochloride to form the piperazine ring structure of the final drug molecule. This application is detailed in various patents and chemical synthesis literature.

The established synthetic pathway involving this compound is illustrated below:

Conclusion

Based on the available scientific and technical information, "this compound" does not play a role in the core, established methods of ascorbic acid synthesis. The lack of detailed experimental protocols, quantitative data, or descriptions of signaling pathways in reputable sources suggests that its purported involvement is unsubstantiated. Professionals in research, science, and drug development should rely on the well-documented Reichstein and two-step fermentation processes for information on the industrial synthesis of ascorbic acid. The primary and verifiable application of "this compound" in the pharmaceutical industry is as an intermediate in the synthesis of vortioxetine.

References

Potential Applications of 2-((2,4-Dimethylphenyl)thio)aniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis, potential applications, and biological evaluation of derivatives of the core molecule 2-((2,4-Dimethylphenyl)thio)aniline. This scaffold has emerged as a promising starting point for the development of novel therapeutic agents, particularly in the fields of infectious diseases and oncology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic and mechanistic pathways to facilitate further research and development in this area.

Introduction

This compound is a diaryl thioether that serves as a versatile intermediate in organic synthesis. Its structural features, including the thioether linkage and the aniline moiety, provide multiple points for chemical modification, allowing for the creation of diverse libraries of derivatives. Research into this class of compounds has revealed significant biological activities, most notably as antitubercular agents. This guide will explore the known applications and potential future directions for the development of derivatives based on this core structure.

Synthesis of the Core Scaffold and Its Derivatives

The foundational molecule, this compound, can be synthesized through several established methods. A common approach involves the reaction of 2,4-dimethylaniline with a thiophenyl halide.[1] Another documented method is the reaction of 4-iodo-m-dimethylbenzene with 2-aminothiophenol.

A key class of derivatives synthesized from this core are amide analogues. These are typically prepared by reacting this compound with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base.

General Experimental Protocol: Synthesis of Amide Derivatives

The following protocol is a generalized procedure based on the synthesis of bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline amide derivatives with antitubercular activity.[1]

Materials:

-

This compound

-

Substituted acid chloride (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., triethylamine, pyridine)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Solvents for purification (e.g., ethanol, ethyl acetate, hexane)

Procedure:

-

Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Add the base (1.1 to 1.5 equivalents) to the solution and stir.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the substituted acid chloride (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired amide derivative.

Potential Therapeutic Applications

Derivatives of this compound have shown promise in several therapeutic areas, with the most significant data currently available for their antitubercular activity. Other potential applications, inferred from the activity of structurally related compounds, include anticancer, antimicrobial, and antioxidant effects.

Antitubercular Activity

A series of bicyclic [2-(2,4-dimethylphenylthio)phenyl] aniline amide derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis (MTB) H37Ra.[1] Several of these compounds exhibited potent antitubercular effects in both active and dormant states of the bacteria.

Quantitative Data:

| Compound ID | Substituent | MIC90 (µg/mL) vs. MTB H37Ra (Active)[1] | MIC90 (µg/mL) vs. MTB H37Ra (Dormant)[1] |

| 6a | Acetyl | >30 | >30 |

| 6b | Propanoyl | 0.11 | 0.05 |

| 6c | Butanoyl | 0.15 | 0.09 |

| 6d | Pentanoyl | 0.21 | 0.11 |

| 6e | 2-Methylpropanoyl | 0.05 | 0.08 |

| 6f | 3-Methylbutanoyl | 0.10 | 0.06 |

| 6g | Cyclopentylcarbonyl | 0.12 | 0.09 |

| 6h | Benzoyl | >30 | >30 |

| 6i | 4-Methylbenzoyl | 15.6 | 11.4 |

| 6j | 4-Methoxybenzoyl | 11.2 | 9.8 |

| 6k | 4-Chlorobenzoyl | 8.9 | 7.3 |

| 6l | 4-(Trifluoromethyl)benzoyl | 6.5 | 4.9 |

| 6m | Furan-2-carbonyl | 14.2 | 12.1 |

| 6n | Thiophene-2-carbonyl | 10.8 | 8.5 |

| 6o | Pyridine-3-carbonyl | 22.4 | 18.6 |

| Rifampicin | (Standard) | 0.125 | 0.06 |

Experimental Protocol: Antitubercular Susceptibility Testing (XTT Reduction Menadione Assay - XRMA) [1]

This assay determines the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Dispense the compound into a 96-well microtiter plate and perform serial dilutions in Dubos medium.

-

Add a standardized inoculum of M. tuberculosis H37Ra to each well.

-

Incubate the plates at 37°C for 7 days for the active state assay. For the dormant state assay, incubate under hypoxic conditions.

-

Following incubation, add a solution of XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione to each well.

-

Incubate the plates for a further 4 hours to allow for color development (formation of formazan by viable bacteria).

-

Measure the absorbance at 470 nm using a microplate reader.

-

The MIC90 is defined as the lowest concentration of the compound that inhibits bacterial growth by at least 90% compared to the control.

Proposed Mechanism of Action:

Molecular docking studies suggest that the antitubercular activity of these amide derivatives may stem from the inhibition of the enoyl-acyl carrier protein reductase (InhA) enzyme.[1] InhA is a crucial enzyme in the mycobacterial fatty acid synthesis (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.

Caption: Workflow from synthesis to proposed mechanism of action for antitubercular amide derivatives.

Anticancer Potential

While no specific anticancer activity data is currently available for derivatives of this compound, structurally related diaryl thioethers and aniline derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms for these related compounds often involve the inhibition of key signaling pathways implicated in cancer progression. For instance, some 2-substituted aniline pyrimidine derivatives have been identified as dual inhibitors of Mer and c-Met kinases, which are overexpressed in many tumors.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in cell culture medium) and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Hypothetical signaling pathway inhibition by thioaniline derivatives in cancer cells.

Broader Antimicrobial and Antioxidant Potential

The core structure of this compound contains a thioether linkage and an aromatic amine, both of which are found in various compounds with known antimicrobial and antioxidant properties. Thiophene, triazole, and Schiff base derivatives of related scaffolds have shown activity against a range of bacteria and fungi, as well as the ability to scavenge free radicals in vitro.

Experimental Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

-

In a 96-well plate or cuvettes, mix different concentrations of the test compound with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measure the decrease in absorbance at a wavelength of approximately 517 nm, which corresponds to the reduction of the DPPH radical.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals.

Future Directions and Conclusion

The derivatives of this compound represent a promising area for therapeutic research. The potent antitubercular activity of its amide derivatives warrants further investigation, including in vivo efficacy studies and optimization of the lead compounds to enhance their pharmacological profiles.

The exploration of this scaffold for other applications is still in its nascent stages. Future research should focus on:

-

Synthesizing and screening a wider variety of derivatives (e.g., Schiff bases, triazoles, esters) to explore a broader range of biological activities.

-

Conducting in vitro screening against a panel of cancer cell lines and microbial strains to identify new lead compounds.

-

Performing detailed mechanistic studies to elucidate the specific signaling pathways and molecular targets involved in their biological effects.

References

An In-depth Technical Guide to 2-((2,4-Dimethylphenyl)thio)aniline: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-((2,4-Dimethylphenyl)thio)aniline, a key intermediate in the synthesis of the multimodal antidepressant vortioxetine. The document details its discovery, various synthetic methodologies with experimental protocols, and its primary application in pharmaceutical manufacturing. All quantitative data, including physical properties and spectroscopic characterization, are presented in structured tables for clarity. Additionally, key synthetic pathways are visualized using diagrams to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound, with the chemical formula C14H15NS, is an aromatic amine and a diaryl thioether.[1] While not a pharmacologically active agent itself, it holds significant importance in the pharmaceutical industry as a crucial building block in the synthesis of vortioxetine, a drug used for the treatment of major depressive disorder.[2][3] The discovery and development of efficient synthetic routes to this intermediate have been pivotal in the large-scale production of vortioxetine. This guide will explore the history of its synthesis, provide detailed experimental procedures, and present its physicochemical properties.

Discovery and History

The discovery of this compound is intrinsically linked to the development of the antidepressant vortioxetine. The earliest documented synthesis of this compound appears in the patent literature describing novel phenylpiperazine derivatives as serotonin reuptake inhibitors. Specifically, it is described as an intermediate in the synthesis of vortioxetine.[2][3]

Initially, the synthesis of vortioxetine and its intermediates involved palladium-catalyzed coupling reactions, which, while effective, presented challenges in terms of cost and purification on an industrial scale.[2][4] This led to the development of more efficient and cost-effective synthetic strategies for this compound, avoiding the use of heavy metal catalysts.[2] These advancements have been crucial for the commercial viability of vortioxetine.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound have been well-characterized.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C14H15NS | [1][5][6] |

| Molecular Weight | 229.34 g/mol | [5][6] |

| Appearance | White solid or dark colored oil | [1][5] |

| Melting Point | 80-82 °C | [1] |

| Solubility | Soluble in organic solvents (e.g., chloroform, ethanol, dichloromethane) | [1] |

| CAS Number | 1019453-85-0 | [5][6] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ 2.28 (s, 3H), 2.40 (s, 3H), 4.24 (br s, 2H), 6.71 (d, J = 8.1 Hz, 1H), 6.75-6.81 (m, 2H), 6.87 (m, 1H), 7.02 (m, 1H), 7.23 (m, 1H), 7.38 (dd, J = 1.5, 7.7 Hz, 1H) | [5] |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 2.24 (s, 3H), 2.28 (s, 3H), 6.97 (m, 2H), 7.00-7.07 (m, 2H), 7.12 (m, 1H), 7.27 (m, 1H), 7.37 (m, 1H), 8.79 (br s, 3H) | [2][4] |

| Mass Spectrometry (ESI) | m/z: 230 [M+H]⁺ | [5] |

Synthetic Methodologies

Several synthetic routes for the preparation of this compound have been reported. The most common methods are outlined below.

Synthesis via Nucleophilic Aromatic Substitution and Reduction

This is a widely employed method that involves two main steps: the S-arylation of 2,4-dimethylthiophenol with a nitro-substituted benzene, followed by the reduction of the nitro group.[2]

Step 1: Synthesis of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (III)

A mixture of 1-fluoro-2-nitrobenzene (Ia) or 1-chloro-2-nitrobenzene (Ib) and 2,4-dimethylthiophenol (II) is reacted in the presence of a base.

Step 2: Synthesis of this compound (IV)

The intermediate (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (III) is then reduced to the corresponding aniline. A common reducing agent for this transformation is iron powder in acetic acid.[2]

-

To a mixture of (2,4-dimethylphenyl)(2-nitrophenyl)sulfane (10.0 g, 38.6 mmol) and acetic acid (100 mL), iron powder (8.61 g, 154 mmol) is added.

-

The resulting reaction mixture is stirred at 30°C for 16 hours.

-

The reaction mixture is then filtered through a bed of Celite, and the filtrate is concentrated.

-

To the residue, 300 mL of saturated NaHCO₃ and 100 mL of ethyl acetate are added.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound.[2]

A "one-pot" process where the intermediate III is not isolated is also possible.[2][4]

Synthesis via Copper-Catalyzed Cross-Coupling

This method utilizes a copper catalyst to facilitate the coupling of an aryl halide with 2-aminothiophenol.

-

4-Iodo-m-xylene (1.43 mL, 10.0 mmol) and 2-aminothiophenol (1.07 mL, 10.0 mmol) are mixed with cuprous iodide (0.19 g, 1.0 mmol), potassium carbonate (6.90 g, 50.0 mmol), and dried and degassed dimethyl sulfoxide (50 mL) under a nitrogen atmosphere.

-

The reaction mixture is stirred at 120°C for 16 hours.

-

After completion, the mixture is cooled to room temperature, diluted with water (50 mL), and the product is extracted with ethyl acetate (2 x 150 mL).

-

The combined organic layers are washed sequentially with water (3 x 150 mL) and brine (3 x 150 mL).

-

The organic phase is dried over anhydrous magnesium sulfate, and the solvent is concentrated under reduced pressure to afford this compound as a dark colored oil (2.15 g, 94% yield).[5]

Role in Drug Development: Synthesis of Vortioxetine

The primary and most significant application of this compound is as a key intermediate in the synthesis of vortioxetine.[2][3][7]

-

A mixture of this compound (5.0 g, 21.8 mmol), bis(2-chloroethyl)amine hydrochloride (3.89 g, 21.8 mmol), and diethylene glycol methyl ether (10 mL) is stirred at 130°C for 3 days.[2]

-

The reaction mixture is then cooled to 25°C, and water (20 mL) is added.

-

The mixture is further cooled to 10°C while stirring.

-

The precipitate is filtered off, washed with water (10 mL), and dried.

-

The solid is then washed with acetone (3 x 10 mL) and dried to afford vortioxetine hydrochloride as a white powder (3.87 g, 53% yield).[2]

Other Applications

Besides its critical role in vortioxetine synthesis, this compound has been mentioned for other potential applications, although these are less documented. These include its use as a dye intermediate and in the synthesis of ascorbic acid (vitamin C) precursor substances.[1] Furthermore, it is utilized in the study of N-O-glucuronide metabolites of vortioxetine.[5][8]

Visualized Synthetic Pathways

The following diagrams illustrate the key synthetic routes to this compound and its subsequent conversion to vortioxetine.

Caption: Synthesis of this compound via S-arylation and reduction.

Caption: Copper-catalyzed synthesis of this compound.

Caption: Conversion of this compound to Vortioxetine.

Conclusion

This compound is a compound of significant interest in medicinal and process chemistry. Its history is a testament to the continuous drive for innovation in pharmaceutical manufacturing, with research efforts focused on developing more efficient, cost-effective, and environmentally friendly synthetic methods. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding and application of this important chemical intermediate.

References

- 1. chembk.com [chembk.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]

- 4. EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]

- 5. 2-((2,4-DiMethylphenyl)thio)phenylaMine | 1019453-85-0 [chemicalbook.com]

- 6. 1019453-85-0 | this compound - Moldb [moldb.com]

- 7. WO2018154451A1 - An improved process for preparation and purification of vortioxetine hydrobromide - Google Patents [patents.google.com]

- 8. This compound , 97% , 1019453-85-0 - CookeChem [cookechem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-((2,4-Dimethylphenyl)thio)aniline via Ullmann Condensation

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 2-((2,4-dimethylphenyl)thio)aniline, a key intermediate in pharmaceutical research and organic synthesis. The described method is based on the Ullmann condensation, a copper-catalyzed cross-coupling reaction. This document includes a comprehensive experimental procedure, characterization data, and visual diagrams to illustrate the reaction pathway and experimental workflow, ensuring a reproducible and efficient synthesis.

Introduction

This compound is a diaryl thioether of significant interest in medicinal chemistry, notably as a precursor in the synthesis of antidepressant drugs like Vortioxetine.[1] The Ullmann condensation provides a classical and effective method for the formation of the C-S bond necessary for constructing this molecule. This reaction involves the copper-catalyzed coupling of an aryl halide with a thiol.[2] In this specific application, 2-aminothiophenol is coupled with a halogenated 2,4-dimethylbenzene. Modern modifications of the Ullmann reaction have improved its efficiency and reproducibility, making it a valuable tool in the synthetic chemist's arsenal.[3]

Chemical Properties and Characterization

The physicochemical properties of the target compound, this compound, are summarized in the table below.[4][5]

| Property | Value |

| CAS Number | 1019453-85-0 |

| Molecular Formula | C₁₄H₁₅NS |

| Molecular Weight | 229.34 g/mol [5] |

| Appearance | White solid[4] |

| Melting Point | 80-82 °C[4] |

| Boiling Point | 341.3 ± 30.0 °C (Predicted)[4] |

| Solubility | Soluble in organic solvents such as chloroform, ethanol, and dichloromethane.[4] |

Spectroscopic data for the characterization of this compound are presented in the following table.[6]

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ 2.26 (s, 3H, CH₃), 2.39 (s, 3H, CH₃), 4.22 (s, 2H, NH₂), 6.69 (d, J = 8.0 Hz, 1H, Ar-H), 6.73–6.80 (m, 2H, Ar-H), 6.85 (d, J = 8.0 Hz, 1H, Ar-H), 7.00 (s, 1H, Ar-H), 7.19–7.23 (m, 1H, Ar-H), 7.36 (dd, J = 7.0 Hz, 1H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ 19.98, 20.73, 115.01, 115.24, 118.78, 126.49, 127.26, 130.41, 131.13, 131.68, 135.28, 135.71, 136.55, 148.13 |

| Mass Spec. (EI) | m/z calculated for C₁₄H₁₅NS [M+H]⁺: 230.1; found 230.0 |

Reaction Scheme

The Ullmann condensation for the synthesis of this compound proceeds as follows:

Caption: Ullmann Condensation Reaction Scheme.

Experimental Protocol

This protocol details the synthesis of this compound via a copper-catalyzed Ullmann condensation.

Materials and Reagents:

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity |

| 2-Aminothiophenol | 137-07-5 | 125.19 | 1.25 g (10 mmol) |

| 1-Iodo-2,4-dimethylbenzene | 4214-28-2 | 232.07 | 2.55 g (11 mmol) |

| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.19 g (1 mmol) |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g (20 mmol) |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL |

| Diethyl Ether | 60-29-7 | 74.12 | As needed |

| Saturated NaCl solution | N/A | N/A | As needed |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed |

Equipment:

-

Three-neck round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-aminothiophenol (1.25 g, 10 mmol), 1-iodo-2,4-dimethylbenzene (2.55 g, 11 mmol), copper(I) iodide (0.19 g, 1 mmol), and potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add 50 mL of N,N-dimethylformamide (DMF) to the flask.

-

Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated NaCl solution (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

2-Aminothiophenol has a strong, unpleasant odor and is toxic. Handle with care.

-

DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

-

Copper iodide is harmful if swallowed.

Conclusion

The Ullmann condensation provides a reliable method for the synthesis of this compound. The protocol described herein, along with the provided characterization data, offers a comprehensive guide for researchers in the fields of organic synthesis and drug development. Adherence to the detailed procedure and safety precautions is essential for a successful and safe synthesis.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-((2,4-Dimethylphenyl)thio)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-((2,4-Dimethylphenyl)thio)aniline, a diaryl thioether of interest in pharmaceutical and materials science research. The synthesis is achieved via a palladium-catalyzed C-S cross-coupling reaction, a powerful method for the formation of carbon-sulfur bonds.[1][2] This protocol is based on established Buchwald-Hartwig and other palladium-catalyzed cross-coupling methodologies, which offer a broad substrate scope and high functional group tolerance.[3][4]

Introduction

Diaryl thioethers are significant structural motifs in a variety of biologically active compounds and functional materials.[2] The palladium-catalyzed cross-coupling of aryl halides with thiols has emerged as a reliable and versatile method for their synthesis.[1][2] This reaction, often referred to as a C-S coupling reaction, provides a direct route to unsymmetrical diaryl thioethers which can be challenging to synthesize using traditional methods. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for achieving high catalytic activity and can range from monodentate to bulky biaryl phosphines.[2][5]

This protocol details the synthesis of this compound through the palladium-catalyzed coupling of 2-bromoaniline and 2,4-dimethylthiophenol.

Reaction Scheme

Caption: Palladium-catalyzed synthesis of this compound.

Experimental Protocols

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 2-Bromoaniline | ReagentPlus®, 99% | Sigma-Aldrich |

| 2,4-Dimethylthiophenol | 97% | Sigma-Aldrich |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Strem Chemicals |

| Xantphos | 98% | Strem Chemicals |

| Cesium carbonate (Cs₂CO₃) | 99.9% | Alfa Aesar |

| Toluene | Anhydrous, 99.8% | Acros Organics |

| Ethyl acetate | HPLC grade | Fisher Scientific |

| Hexanes | HPLC grade | Fisher Scientific |

| Silica gel | 230-400 mesh | VWR |

| Anhydrous sodium sulfate | ACS grade | Fisher Scientific |

Equipment:

-

Schlenk flask or oven-dried round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature controller

-

Condenser

-

Inert gas (Nitrogen or Argon) supply with manifold

-

Syringes and needles

-

Rotary evaporator

-

Flash chromatography system

Detailed Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add palladium(II) acetate (0.02 mmol, 4.5 mg) and Xantphos (0.03 mmol, 17.3 mg) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Addition of Reagents: To the flask, add cesium carbonate (2.8 mmol, 912 mg), 2-bromoaniline (2.0 mmol, 344 mg, 0.22 mL), and anhydrous toluene (10 mL).

-

Initiation of Reaction: Stir the mixture at room temperature for 5 minutes. Then, add 2,4-dimethylthiophenol (2.2 mmol, 304 mg, 0.29 mL) via syringe.

-

Reaction Conditions: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the sodium sulfate and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to afford the pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value/Condition | Notes |

| Reactants | ||

| 2-Bromoaniline | 1.0 equiv | |